![molecular formula C8H10ClNO2S B1525336 3-(Dimethylamino)benzene-1-sulfonyl chloride CAS No. 876482-47-2](/img/structure/B1525336.png)
3-(Dimethylamino)benzene-1-sulfonyl chloride
Overview
Description
“3-(Dimethylamino)benzene-1-sulfonyl chloride” is a chemical compound used as a pharmaceutical intermediate . It is an organic analog of chlorosulfonic acid .
Synthesis Analysis
The synthesis of benzenesulfonyl chloride, a similar compound, involves the reaction of benzene and chlorosulfonic acid or from the sodium salt of benzenesulfonic acid . Another method involves the reaction of sulfonic acids or its sodium salts under microwave irradiation .Molecular Structure Analysis
The molecular formula of “3-(Dimethylamino)benzene-1-sulfonyl chloride” is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3 .Chemical Reactions Analysis
Benzenesulfonyl chloride, a similar compound, reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . It also reacts with water in the eye to produce hydrochloric acid (HCl), another corrosive and irritant substance .Physical And Chemical Properties Analysis
“3-(Dimethylamino)benzene-1-sulfonyl chloride” has a molecular weight of 219.69 . It has a melting point of 38-39 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Reaction Pathways and Kinetics
- Sulfonylation Reactions : 3-(Dimethylamino)benzene-1-sulfonyl chloride is involved in sulfonylation reactions, showing a reaction pathway indicative of an SN2 mechanism. A study on a similar compound, 5-dimethylamino-naphthalene-1-sulfonyl chloride, showed solvolysis reactions well correlated with the extended Grunwald-Winstein equation, supporting an SN2 reaction pathway and a transition state structure similar to that of benzenesulfonyl chloride reactions (Koh & Kang, 2014).
Chemical Structure and Properties
- Molecular Structure Analysis : Research on a related compound, 3-(Dimethylamino)-5,6,7,8,9,10-hexahydro-12,13-dimethoxy-4H-spiro[benzo-1-thia-2,5-diazacyclododecene-4,1'-cyclobutan]-6-one 1,1-Dioxide Dichloromethane Solvate, highlights the complex molecular structures that can be derived from compounds like 3-(Dimethylamino)benzene-1-sulfonyl chloride. The study details the conformational disorder and the unique bonding characteristics in such compounds (Linden, Mihova & Heimgartner, 1998).
Application in Synthesis
- Synthesis of Novel Compounds : It's used in synthesizing diverse novel compounds, such as sulfene derivatives. One study demonstrated its role in generating sulfene (thioformaldehyde dioxide) for further cycloaddition reactions, leading to the synthesis of various sulfur-containing heterocycles (Prajapati, Singh, Mahajan & Sandhu, 1993).
Chromatography Applications
- Chromatographic Analysis : The compound has been used for the chromatographic separation and identification of primary and secondary aliphatic amines as p-(N,N-dimethylamino)-benzene-p′-azobenzamides. This method offers good sensitivity and does not require additional detection methods due to the visually distinct coloration of the amides (Churáček, Pechová, Tocksteinová & žíková, 1972).
Involvement in Asymmetric Reactions
- Asymmetric Sulfonylation : Studies on asymmetric reactions involving sulfonylation with related compounds, such as camphor-10-sulfonyl chloride, reveal insights into the preferential conservation of absolute configuration in asymmetric sulfonylation. This research could inform the understanding of reactions involving 3-(Dimethylamino)benzene-1-sulfonyl chloride (Okamoto, Minami & Shingu, 1968).
Environmental and Health Applications
- Detection of Metal Ions : It has been used in the synthesis of a colorimetric and fluorogenic sensor for Hg2+/Cr3+ in water. The synthesized reagent, involving a dimethylaminophenyldiazenyl fragment from 3-(Dimethylamino)benzene-1-sulfonyl chloride, demonstrates the potential for real-world environmental applications in detecting hazardous ions (Das, Ghosh, Bhatt & Das, 2012).
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10(2)7-4-3-5-8(6-7)13(9,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNBMKMFIGSQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696870 | |
Record name | 3-(Dimethylamino)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)benzene-1-sulfonyl chloride | |
CAS RN |
876482-47-2 | |
Record name | 3-(Dimethylamino)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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